Allyl 4-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether
Description
Allyl 4-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether is a complex heterocyclic compound featuring a fused triazolo[3,4-b][1,3,4]thiadiazole core substituted with a 2-methylimidazo[1,2-a]pyridin-3-yl group at position 3 and an allyloxy phenyl moiety at position 4. The presence of imidazopyridine and allyl ether substituents likely enhances its lipophilicity and interaction with biological targets, as seen in similar compounds .
Properties
Molecular Formula |
C20H16N6OS |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
3-(2-methylimidazo[1,2-a]pyridin-3-yl)-6-(4-prop-2-enoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C20H16N6OS/c1-3-12-27-15-9-7-14(8-10-15)19-24-26-18(22-23-20(26)28-19)17-13(2)21-16-6-4-5-11-25(16)17/h3-11H,1,12H2,2H3 |
InChI Key |
FXKXKEKCYNDYFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)C5=CC=C(C=C5)OCC=C |
Origin of Product |
United States |
Preparation Methods
The synthesis of Allyl 4-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the imidazo[1,2-a]pyridine core, followed by the construction of the triazolo[3,4-b][1,3,4]thiadiazole ring system. The final step involves the etherification of the phenyl group with the allyl group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Chemical Reactions Analysis
Allyl 4-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.
Addition: The allyl group in the compound can participate in addition reactions, such as hydroboration-oxidation, to form alcohols
Scientific Research Applications
Allyl 4-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Biological Research: It is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Industrial Applications: The compound’s unique structural features make it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Allyl 4-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of these enzymes, inhibiting their activity and thereby blocking the signaling pathways that promote cancer cell growth and survival. Molecular docking studies have shown that the compound can form stable interactions with these targets, leading to its potent biological activity .
Comparison with Similar Compounds
Substituent Impact Analysis:
- C3 Substituents :
- C6 Substituents :
Pharmacological Activities
Antifungal Activity:
For example, molecular docking of 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-triazolo-thiadiazoles showed strong binding to 14-α-demethylase (ΔG: −9.2 kcal/mol), comparable to fluconazole . Similarly, 3-ethyl-6-(4-isobutylphenyl) analogs inhibited Candida albicans growth at 32 µg/mL .
Antimicrobial Activity:
Triazolo-thiadiazoles with electron-withdrawing groups (e.g., chloro, fluoro) at C6 exhibit broad-spectrum antibacterial effects. For instance, 3-(3-pyridinyl)-6-(4-chlorophenyl) derivatives showed MIC values of 8–16 µg/mL against E. coli and S. aureus .
Vasodilatory Activity:
Analogous compounds with pyridinyl substituents at C3 and small aryl groups at C6 (e.g., methyl, methoxy) demonstrated significant vasodilation in aortic ring assays (EC50: 12–45 µM) .
Biological Activity
Allyl 4-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound based on recent research findings, highlighting its mechanisms of action, efficacy against various biological targets, and potential therapeutic uses.
Chemical Structure and Properties
The compound features a complex structure that includes an allyl group and a phenyl ether moiety linked to a triazolo-thiadiazole framework. This unique combination of heterocycles is known for imparting various biological activities.
Antimicrobial Activity
Research has shown that derivatives of triazolo-thiadiazoles exhibit notable antimicrobial properties. For instance, a recent study found that certain triazolo-thiadiazole derivatives demonstrated significant inhibitory effects against urease enzymes in urease-positive microorganisms. The IC50 values ranged from 0.87 to 8.32 µM, indicating potent activity compared to thiourea (IC50 = 22.54 µM) as a control .
Table 1: Urease Inhibition Potency of Triazolo-Thiadiazole Derivatives
| Compound | IC50 (µM) | Comparison Control IC50 (µM) |
|---|---|---|
| Allyl Compound | TBD | TBD |
| Thiourea | 22.54 | - |
| Compound 6a | 0.87 | - |
| Compound 6b | TBD | - |
Antitumor Activity
The potential antitumor activity of the compound has also been explored. Studies on related compounds suggest that triazole derivatives can inhibit cancer cell proliferation through various mechanisms. For example, a study indicated that certain triazole derivatives exhibited significant cytotoxicity against colon carcinoma cell lines (HCT-116), with some compounds showing IC50 values in the low micromolar range .
Table 2: Cytotoxicity Against HCT-116 Cell Line
| Compound | IC50 (µM) |
|---|---|
| Allyl Compound | TBD |
| Compound A | 5.0 |
| Compound B | 10.5 |
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in microbial metabolism and tumor progression.
- Cell Cycle Disruption : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antioxidant Activity : Triazole-containing compounds often exhibit antioxidant properties that can protect cells from oxidative stress.
Case Studies
Recent studies have highlighted the efficacy of similar compounds in clinical settings:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
